

Application Notes and Protocols for Loracarbefd5 in Pharmacokinetic Studies

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Compound of Interest		
Compound Name:	Loracarbef-d5	
Cat. No.:	B15142626	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Loracarbef is a synthetic β-lactam antibiotic of the carbacephem class, structurally related to second-generation cephalosporins.[1][2] It is utilized in the treatment of various bacterial infections, including those affecting the respiratory tract, skin, and urinary tract.[1][2] Understanding the pharmacokinetic profile of loracarbef is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. **Loracarbef-d5**, a stable isotope-labeled version of loracarbef, serves as an ideal internal standard (IS) for quantitative bioanalysis in pharmacokinetic (PK) studies.[3][4] The use of a deuterated internal standard is a widely accepted practice in mass spectrometry-based bioanalytical methods to ensure accuracy and precision by correcting for variability in sample preparation and instrument response.[3][5][6]

Pharmacokinetic Profile of Loracarbef

Loracarbef is well-absorbed orally, with approximately 90% of the dose being absorbed from the gastrointestinal tract.[7][8] It is primarily excreted unchanged in the urine through glomerular filtration and tubular secretion, with no evidence of metabolism in humans.[8][9][10] The pharmacokinetic parameters of loracarbef can be influenced by factors such as food intake and renal function.[7][9]

Data Presentation: Pharmacokinetic Parameters of Loracarbef



The following tables summarize the key pharmacokinetic parameters of loracarbef gathered from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Loracarbef in Adults

Dosage (Oral)	Formulati on	Cmax (µg/mL)	Tmax (hours)	AUC (μg·h/mL)	Half-life (hours)	Referenc e(s)
200 mg	Capsule (fasting)	~8	~1.2	N/A	~1.0-1.2	[7][8]
400 mg	Capsule (fasting)	~14	~1.2	~32	~1.0-1.3	[7][11][12]
400 mg	Suspensio n (fasting)	~17	~0.8	N/A	~1.0	[7]
400 mg	Capsule (with food)	50-60% of fasting	Delayed by 30-60 min	Unchange d	Unchange d	[7]

Table 2: Pharmacokinetic Parameters of Loracarbef in Specific Populations



Populatio n	Dosage	Cmax (µg/mL)	Tmax (hours)	Half-life (hours)	Notes	Referenc e(s)
Children	15 mg/kg	20.3	N/A	N/A	Suspensio n formulation	[9]
Geriatric (≥65 years)	400 mg	No significant difference from younger adults	No significant difference from younger adults	No significant difference from younger adults	Normal renal function assumed.	[7]
Moderate Renal Impairment (CrCl 10- 50 mL/min)	400 mg	N/A	N/A	~5.6	Dose reduction is recommen ded.[12]	[2][7]
Severe Renal Impairment (CrCl <10 mL/min)	400 mg	N/A	N/A	~32	Dose reduction is recommen ded.[12]	[2][7]

Experimental Protocols

The following is a representative protocol for the quantification of loracarbef in human plasma using **Loracarbef-d5** as an internal standard by LC-MS/MS. This protocol is based on common practices for bioanalytical method validation and sample analysis.[13][14][15][16][17]

1. Objective:

To determine the concentration of loracarbef in human plasma samples to establish its pharmacokinetic profile.

2. Materials and Reagents:



- Loracarbef reference standard
- Loracarbef-d5 (internal standard)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Solid-phase extraction (SPE) cartridges or protein precipitation reagents
- 3. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18 column)
- 4. Standard Solutions Preparation:
- Primary Stock Solutions: Prepare individual stock solutions of loracarbef and Loracarbef-d5
 in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the loracarbef stock solution in methanol to create working standards for the calibration curve.
- Internal Standard Working Solution: Prepare a working solution of Loracarbef-d5 in methanol at an appropriate concentration.
- 5. Sample Preparation (Protein Precipitation Method):
- Thaw plasma samples at room temperature.



- To a 100 μ L aliquot of plasma, add 25 μ L of the **Loracarbef-d5** internal standard working solution and vortex briefly.
- Add 300 μL of cold acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.
- 6. LC-MS/MS Analysis:
- Chromatographic Conditions:
 - Column: C18, e.g., 50 x 2.1 mm, 3.5 μm
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient to separate loracarbef from endogenous plasma components.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Detection Mode: Multiple Reaction Monitoring (MRM)



- MRM Transitions:
 - Loracarbef: [M+H]+ → fragment ion
 - Loracarbef-d5: [M+H]+ → fragment ion
- Optimize other MS parameters such as declustering potential, collision energy, and source temperature.

7. Data Analysis:

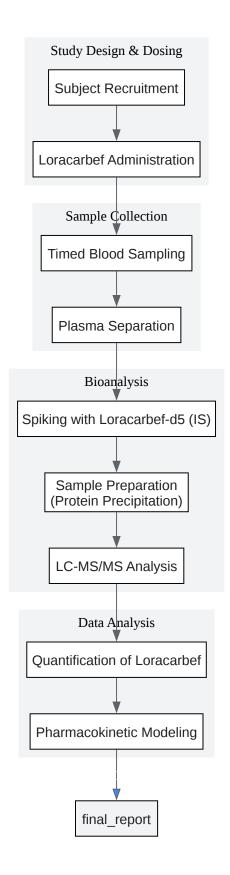
- Construct a calibration curve by plotting the peak area ratio of loracarbef to Loracarbef-d5
 against the nominal concentration of the calibration standards.
- Use a weighted linear regression to fit the calibration curve.
- Determine the concentration of loracarbef in the plasma samples by interpolating their peak area ratios from the calibration curve.
- Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

8. Bioanalytical Method Validation:

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, accuracy, precision, linearity, recovery, and stability.[15][16][17] [18]

Visualizations

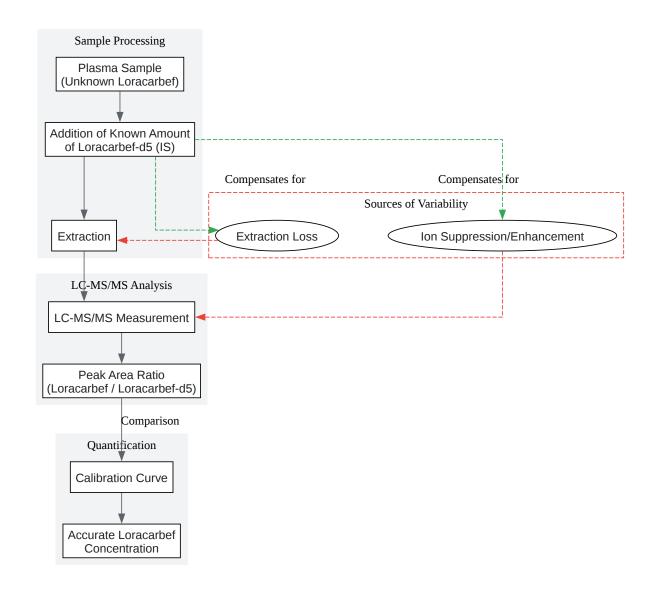




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Caption: Experimental workflow for a typical pharmacokinetic study of loracarbef.





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Caption: Use of Loracarbef-d5 as an internal standard for accurate quantification.



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